

Quinaldine Red: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinaldine Red

Cat. No.: B093502

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Abstract

Quinaldine Red is a versatile cationic dye with significant applications in analytical chemistry and biochemistry. This technical guide provides an in-depth overview of **Quinaldine Red**, including its fundamental chemical properties, synthesis, and detailed applications as a pH indicator and a fluorescent probe for nucleic acids and proteins. This document is intended to serve as a comprehensive resource for researchers employing **Quinaldine Red** in their experimental workflows.

Introduction

Quinaldine Red, systematically known as 2-(p-Dimethylaminostyryl)quinoline ethiodide, is a polymethine dye recognized for its utility as a pH indicator and, more recently, as a fluorescent probe in biological research.^[1] Its fluorescence is notably enhanced upon binding to macromolecules such as nucleic acids and certain proteins, a property that has been leveraged for their quantification and characterization.^{[2][3]} This guide consolidates the technical information necessary for the effective use of **Quinaldine Red** in a laboratory setting.

Chemical and Physical Properties

Quinaldine Red is a dark green to black crystalline powder.^[4] Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Quinaldine Red

Identifier	Value
CAS Number	117-92-0
Molecular Formula	C ₂₁ H ₂₃ IN ₂
Molecular Weight	430.33 g/mol
IUPAC Name	2-[2-(4-dimethylaminophenyl)ethenyl]-1-ethylquinolin-1-ium iodide

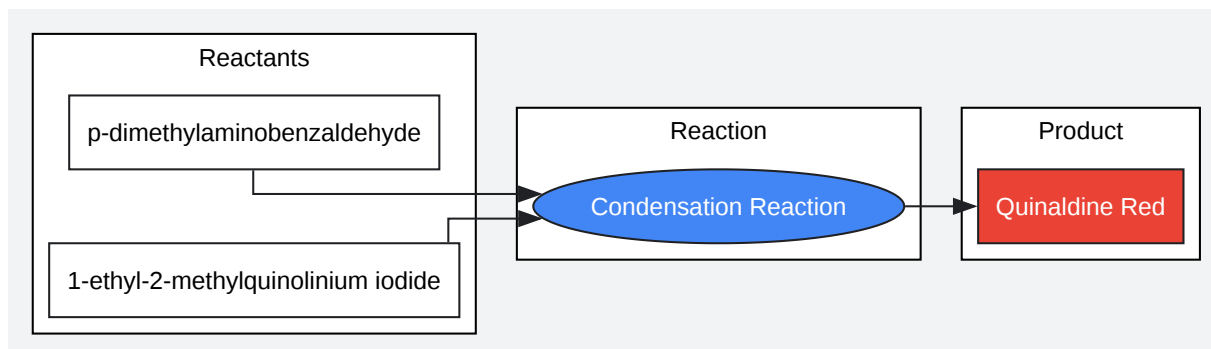
Table 2: Physicochemical Properties of Quinaldine Red

Property	Value
Appearance	Dark green to black powder/crystals
Melting Point	240 °C (decomposition)
Solubility	Sparingly soluble in water, freely soluble in ethanol/methanol
pKa	2.63
pH Indicator Range	1.0 - 2.2
Color Transition	Colorless (pH < 1.0) to Red (pH > 2.2)
Maximum Absorption (λ _{max})	527 - 533 nm (in ethanol)
Maximum Emission (λ _{em})	~607 nm (when bound to nucleic acids)

Synthesis of Quinaldine Red

The synthesis of **Quinaldine Red** is achieved through a condensation reaction. The process involves the reaction of 1-ethyl-2-methylquinolinium iodide with p-dimethylaminobenzaldehyde. [2] The methyl group of the quinaldine salt condenses with the aldehyde group to form the styryl dye.

While a detailed, step-by-step laboratory protocol is not readily available in the public domain, the general synthetic scheme is presented below.



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Figure 1: Synthetic pathway of **Quinaldine Red**.

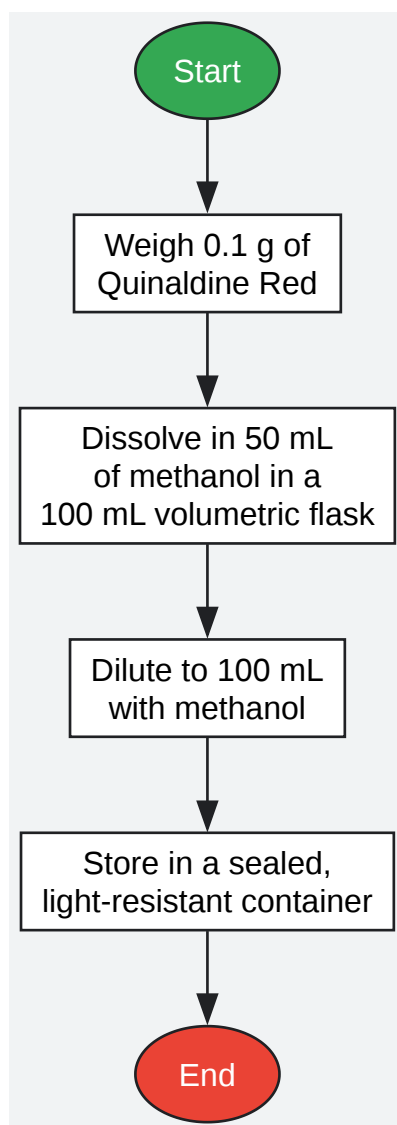
Experimental Protocols and Applications

Quinaldine Red as a pH Indicator

Quinaldine Red is a valuable indicator for titrations in highly acidic conditions, with a pH transition range of 1.0 to 2.2.

A standard protocol for the preparation of a 0.1% (w/v) indicator solution is as follows:

- Weighing: Accurately weigh 0.1 g of **Quinaldine Red** powder.
- Dissolving: Transfer the powder to a 100 mL volumetric flask. Add 50 mL of methanol and swirl the flask until the dye is completely dissolved.
- Dilution: Once dissolved, dilute the solution to the 100 mL mark with methanol.
- Storage: Store the solution in a tightly sealed, light-resistant container at room temperature.



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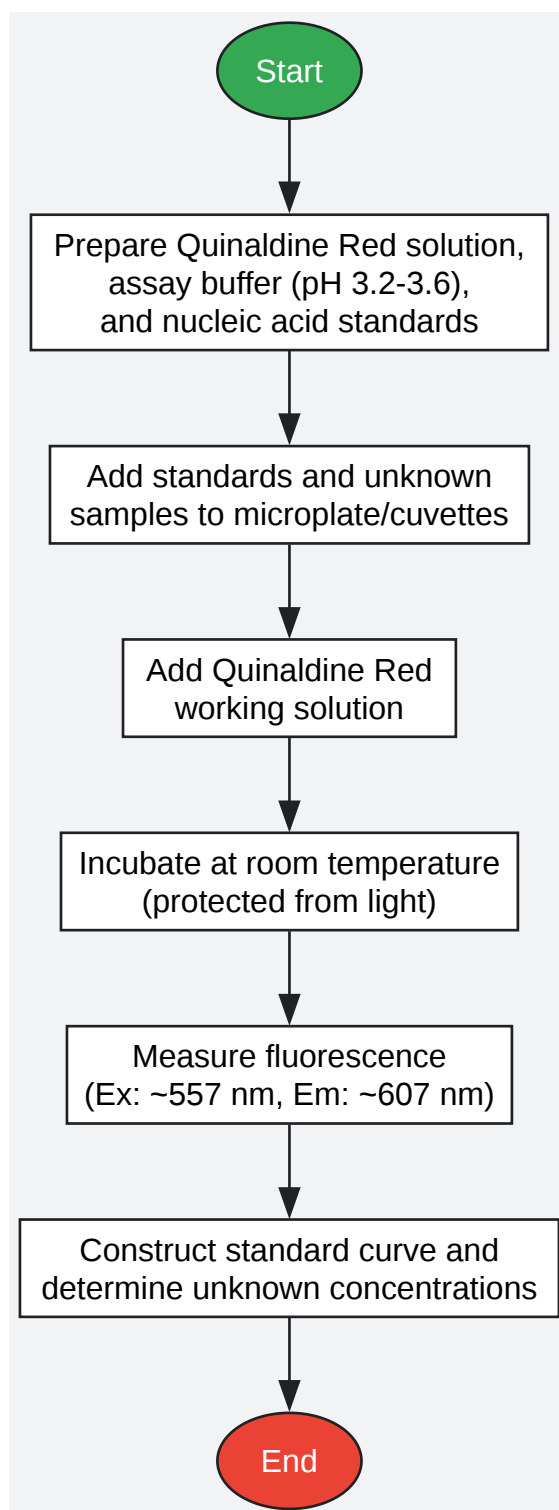
Figure 2: Workflow for preparing **Quinaldine Red** indicator solution.

Quinaldine Red as a Fluorescent Probe for Nucleic Acid Quantification

Free **Quinaldine Red** exhibits minimal fluorescence in an aqueous solution. However, upon binding to nucleic acids, its fluorescence is significantly enhanced. This property forms the basis of a fluorometric assay for the quantification of DNA and RNA. The optimal pH for this interaction is between 3.2 and 3.6.

The following is a generalized protocol for the spectrofluorometric quantification of nucleic acids using **Quinaldine Red**.

- Preparation of Reagents:
 - **Quinaldine Red** Stock Solution: Prepare a stock solution of **Quinaldine Red** in ethanol.
 - Assay Buffer: Prepare a buffer solution with a pH between 3.2 and 3.6 (e.g., acetate buffer).
 - Nucleic Acid Standards: Prepare a series of known concentrations of DNA or RNA standards in the assay buffer.
- Assay Procedure:
 - To a series of microplate wells or cuvettes, add the nucleic acid standards and unknown samples.
 - Add the **Quinaldine Red** working solution (diluted from the stock solution in the assay buffer) to each well/cuvette.
 - Incubate at room temperature for a short period, protected from light, to allow for binding.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 557 nm and an emission wavelength of approximately 607 nm.
- Data Analysis:
 - Construct a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
 - Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the standard curve.



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Figure 3: Experimental workflow for nucleic acid quantification using **Quinaldine Red**.

Quinaldine Red in Protein Binding Assays

Quinaldine Red has been identified as a valuable fluorescent probe for studying drug-protein interactions, particularly with alpha-1-acid glycoprotein (AGP). The principle of this application lies in the displacement of bound **Quinaldine Red** from the protein by a competing ligand (e.g., a drug), leading to a quenching of the fluorescence signal.

This protocol outlines a general procedure for a competitive binding assay.

- Preparation of Solutions:
 - AGP Solution: Prepare a solution of AGP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - **Quinaldine Red** Solution: Prepare a solution of **Quinaldine Red** in the same buffer.
 - Competitor (Drug) Solutions: Prepare a series of concentrations of the drug to be tested.
- Assay Procedure:
 - In a microplate or cuvettes, mix the AGP solution with the **Quinaldine Red** solution.
 - To this mixture, add the different concentrations of the competitor drug.
 - Incubate the mixture to allow the binding to reach equilibrium.
- Fluorescence Measurement:
 - Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the **Quinaldine Red**-AGP complex.
- Data Analysis:
 - Plot the fluorescence intensity against the concentration of the competitor drug.
 - The decrease in fluorescence indicates the displacement of **Quinaldine Red** from AGP by the drug. This data can be used to determine the binding affinity of the drug for AGP.

Safety and Handling

Quinaldine Red should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Quinaldine Red is a dye with significant utility in both chemical and biological research. Its properties as a pH indicator in highly acidic conditions and as a fluorescent probe for nucleic acids and proteins make it a valuable tool for scientists. This guide provides the foundational knowledge and general protocols to facilitate the use of **Quinaldine Red** in various laboratory applications. Further optimization of the provided protocols may be necessary depending on the specific experimental context.

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- To cite this document: BenchChem. [Quinaldine Red: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093502#quinaldine-red-cas-number-and-molecular-formula]

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